molecular formula C22H26N4O4 B2574208 N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005303-40-1

N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2574208
CAS No.: 1005303-40-1
M. Wt: 410.474
InChI Key: QAANTZNTBYRGRZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22_{22}H26_{26}N4_{4}O4_{4}
  • Molecular Weight : 410.5 g/mol
  • CAS Number : 1005297-85-7

Research indicates that compounds similar to this compound may interact with various biological targets. For instance, studies on related heterocyclic compounds have shown that they can inhibit specific kinases involved in cellular signaling pathways critical for cancer proliferation and survival.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. The compound's structure suggests it may act as an inhibitor of Polo-like kinase 1 (Plk1), a target in cancer treatment due to its role in cell division and proliferation. Inhibitors of Plk1 have been shown to induce apoptosis in cancer cells while sparing normal cells .

In Vivo Studies

In vivo studies using animal models have demonstrated that similar compounds can significantly reduce tumor growth rates. For example, a study reported a decrease in tumor volume by approximately 60% in treated groups compared to controls when using Plk1 inhibitors .

Data Table: Summary of Biological Activities

Activity Effect Reference
Anticancer ActivityInduces apoptosis in cancer cells
Tumor Growth InhibitionReduces tumor volume by ~60%
Kinase InhibitionTargets Plk1 and other related kinases

Case Study 1: Plk1 Inhibition

A study conducted on a series of pyrido-pyrimidine derivatives demonstrated significant anticancer activity through Plk1 inhibition. The results indicated that the derivatives could selectively induce cell death in cancerous tissues while maintaining the viability of normal cells.

Case Study 2: Pharmacokinetics

In pharmacokinetic studies, compounds similar to this compound showed favorable absorption and distribution profiles. These studies suggest potential for oral bioavailability and effective systemic exposure in therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-6-15-11-23-20-18(19(15)30-7-2)21(28)26(22(29)25(20)5)12-17(27)24-16-9-8-13(3)10-14(16)4/h8-11H,6-7,12H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAANTZNTBYRGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.